molecular formula C14H10F3N3 B13743080 2-[2-(trifluoromethyl)phenyl]-3H-benzimidazol-5-amine

2-[2-(trifluoromethyl)phenyl]-3H-benzimidazol-5-amine

Cat. No.: B13743080
M. Wt: 277.24 g/mol
InChI Key: BMROYEQNTNCCBP-UHFFFAOYSA-N
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Description

2-[2-(trifluoromethyl)phenyl]-3H-benzimidazol-5-amine is a compound that features a trifluoromethyl group attached to a benzimidazole core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, making it a valuable component in pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

2-[2-(trifluoromethyl)phenyl]-3H-benzimidazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

2-[2-(trifluoromethyl)phenyl]-3H-benzimidazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and properties.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(trifluoromethyl)phenyl]-3H-benzimidazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(trifluoromethyl)phenyl]-3H-benzimidazol-5-amine is unique due to its benzimidazole core combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H10F3N3

Molecular Weight

277.24 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenyl]-3H-benzimidazol-5-amine

InChI

InChI=1S/C14H10F3N3/c15-14(16,17)10-4-2-1-3-9(10)13-19-11-6-5-8(18)7-12(11)20-13/h1-7H,18H2,(H,19,20)

InChI Key

BMROYEQNTNCCBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)N)C(F)(F)F

Origin of Product

United States

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